3-(Carboxymethyl)-4-oxoheptanedioic acid
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Overview
Description
3-(Carboxymethyl)-4-oxoheptanedioic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes carboxymethyl and oxo groups attached to a heptanedioic acid backbone. Its distinct chemical properties make it a subject of interest in synthetic chemistry, biochemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-4-oxoheptanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a heptanedioic acid derivative with a carboxymethyl group, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure consistent quality and yield of the compound. The use of catalysts and optimized reaction conditions, including temperature and pressure control, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-4-oxoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or further oxidized forms, which can be used in different applications.
Scientific Research Applications
3-(Carboxymethyl)-4-oxoheptanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Carboxymethyl)-4-oxoheptanedioic acid exerts its effects involves its interaction with specific molecular targets. The carboxymethyl and oxo groups allow it to bind to enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Carboxymethyl)-4-oxopentanedioic acid
- 3-(Carboxymethyl)-4-oxobutanedioic acid
- 3-(Carboxymethyl)-4-oxohexanedioic acid
Uniqueness
What sets 3-(Carboxymethyl)-4-oxoheptanedioic acid apart from similar compounds is its specific heptanedioic acid backbone, which provides unique chemical properties and reactivity. This makes it particularly valuable in applications where precise chemical behavior is required.
Properties
Molecular Formula |
C9H12O7 |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
3-(carboxymethyl)-4-oxoheptanedioic acid |
InChI |
InChI=1S/C9H12O7/c10-6(1-2-7(11)12)5(3-8(13)14)4-9(15)16/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
XOISQQZWWXTVEV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)C(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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